2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 886153-08-8
VCID: VC7016659
InChI: InChI=1S/C25H28N2O4/c1-15(2)16-6-8-17(9-7-16)22-21-23(28)19-11-10-18(30-5)14-20(19)31-24(21)25(29)27(22)13-12-26(3)4/h6-11,14-15,22H,12-13H2,1-5H3
SMILES: CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC
Molecular Formula: C25H28N2O4
Molecular Weight: 420.509

2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 886153-08-8

Cat. No.: VC7016659

Molecular Formula: C25H28N2O4

Molecular Weight: 420.509

* For research use only. Not for human or veterinary use.

2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 886153-08-8

Specification

CAS No. 886153-08-8
Molecular Formula C25H28N2O4
Molecular Weight 420.509
IUPAC Name 2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H28N2O4/c1-15(2)16-6-8-17(9-7-16)22-21-23(28)19-11-10-18(30-5)14-20(19)31-24(21)25(29)27(22)13-12-26(3)4/h6-11,14-15,22H,12-13H2,1-5H3
Standard InChI Key KFIRAUQPMJAQCX-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC

Introduction

Synthesis of Chromeno[2,3-c]pyrrole Derivatives

The synthesis of chromeno[2,3-c]pyrrole derivatives typically involves multicomponent reactions. These reactions are versatile and allow for the incorporation of various substituents, which can significantly affect the biological activity of the resulting compounds. For example, a common method involves the reaction of aryl aldehydes, primary amines, and methyl o-hydroxybenzoylpyruvates in a one-pot procedure .

Synthesis Method

  • Starting Materials: Aryl aldehydes, primary amines, and methyl o-hydroxybenzoylpyruvates.

  • Reaction Conditions: The reaction mixture is typically heated at 80°C for several hours after initial stirring at room temperature.

  • Yield and Purity: Yields can vary widely but often range from 43% to 86%, with purities typically exceeding 95% .

Potential Applications

  • Biological Activity: Chromeno[2,3-c]pyrrole derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although specific studies on this compound are lacking.

  • Drug Discovery: The versatility in synthesis allows for the exploration of a wide range of substituents, which can be tailored to enhance specific biological activities.

Data Table for Chromeno[2,3-c]pyrrole Derivatives

Given the lack of specific data on 2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the following table summarizes general properties and synthesis outcomes for similar compounds:

Compound TypeSynthesis YieldPurityBiological Activity
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones43-86%>95%Potential anti-inflammatory, antimicrobial
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-onesNot specifiedHighPotential drug candidates

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